molecular formula C4Br2I2S B12095848 3,4-Dibromo-2,5-diiodothiophene CAS No. 67027-89-8

3,4-Dibromo-2,5-diiodothiophene

Cat. No.: B12095848
CAS No.: 67027-89-8
M. Wt: 493.73 g/mol
InChI Key: DCNBMLJRLSEXAT-UHFFFAOYSA-N
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Description

3,4-Dibromo-2,5-diiodothiophene is a perhalogenated thiophene derivative with the molecular formula C4Br2I2S This compound is characterized by the presence of two bromine atoms and two iodine atoms attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dibromo-2,5-diiodothiophene typically involves halogenation reactions. One common method is the sequential halogenation of thiophene derivatives. For instance, starting with thiophene, bromination can be carried out using bromine in the presence of a catalyst to introduce bromine atoms at the 3 and 4 positions. Subsequently, iodination can be performed using iodine and a suitable oxidizing agent to introduce iodine atoms at the 2 and 5 positions .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-2,5-diiodothiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiophene derivatives, while coupling reactions can produce extended conjugated systems .

Scientific Research Applications

3,4-Dibromo-2,5-diiodothiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dibromo-2,5-diiodothiophene in its applications is primarily related to its electronic properties. The presence of halogen atoms influences the electron density distribution in the thiophene ring, affecting its reactivity and interactions with other molecules. In organic electronics, the compound’s ability to participate in π-π stacking interactions and its electron-withdrawing properties contribute to its effectiveness as a semiconductor material .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-3,4-diiodothiophene
  • 2,3-Dibromo-4,5-diiodothiophene
  • 2,5-Dibromo-3,4-dinitrothiophene

Uniqueness

3,4-Dibromo-2,5-diiodothiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties compared to other perhalogenated thiophene derivatives. This uniqueness makes it particularly valuable in applications requiring precise control over electronic and optical characteristics .

Properties

CAS No.

67027-89-8

Molecular Formula

C4Br2I2S

Molecular Weight

493.73 g/mol

IUPAC Name

3,4-dibromo-2,5-diiodothiophene

InChI

InChI=1S/C4Br2I2S/c5-1-2(6)4(8)9-3(1)7

InChI Key

DCNBMLJRLSEXAT-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SC(=C1Br)I)I)Br

Origin of Product

United States

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